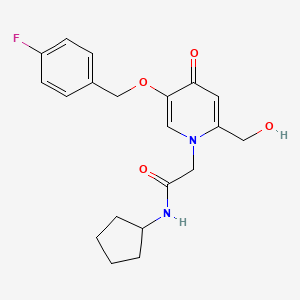

N-cyclopentyl-2-(5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide

Beschreibung

N-cyclopentyl-2-(5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide is a structurally complex acetamide derivative featuring a 4-oxopyridinone core substituted with a hydroxymethyl group, a 4-fluorobenzyloxy moiety, and an N-cyclopentylacetamide side chain. The hydroxymethyl group may enhance solubility compared to methyl or bulkier substituents, while the cyclopentyl chain could influence lipophilicity and bioavailability .

Eigenschaften

IUPAC Name |

N-cyclopentyl-2-[5-[(4-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxopyridin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN2O4/c21-15-7-5-14(6-8-15)13-27-19-10-23(17(12-24)9-18(19)25)11-20(26)22-16-3-1-2-4-16/h5-10,16,24H,1-4,11-13H2,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWSYYBZFBIUDOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)CN2C=C(C(=O)C=C2CO)OCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-cyclopentyl-2-(5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide is a chemical compound with significant biological activity, particularly as an inhibitor of aldose reductase (ALR2), which is crucial in the polyol pathway implicated in diabetic complications. This compound has been studied for its potential therapeutic applications, especially in managing oxidative stress and related disorders.

- Molecular Formula : C20H23FN2O4

- Molecular Weight : 374.4 g/mol

- CAS Number : 941916-37-6

Aldose Reductase Inhibition

Aldose reductase is a key enzyme in the polyol pathway, converting glucose into sorbitol, which can accumulate and lead to various diabetic complications. Inhibiting ALR2 can help mitigate these effects. Research indicates that derivatives of pyridinone, including N-cyclopentyl-2-(5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide, exhibit potent inhibitory effects against ALR2.

Inhibitory Potency :

- The compound demonstrates an IC50 value indicative of its effectiveness in inhibiting ALR2 activity. For instance, a similar derivative showed an IC50 value of 0.789 μM, suggesting that structural modifications significantly influence inhibitory potency .

Antioxidant Activity

In addition to its role as an ALR2 inhibitor, this compound also exhibits antioxidant properties. Antioxidants are crucial for combating oxidative stress, which is linked to numerous diseases, including diabetes and cardiovascular disorders.

The antioxidant activity is primarily assessed through radical scavenging assays, such as the DPPH assay. Compounds like N-cyclopentyl-2-(5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide have shown promising results in scavenging free radicals, thereby reducing oxidative damage.

Structure-Activity Relationship (SAR)

Research indicates that the substitution patterns on the pyridinone ring significantly affect both the inhibitory and antioxidant activities of these compounds. For example:

| Compound | R Group | IC50 (μM) | DPPH Scavenging Activity (%) |

|---|---|---|---|

| 7l | m,p-(OH)₂ | 0.789 | 41.48 |

| 7k | p-OH | 17.11 | 90.73 |

| Control | - | - | 11.89 (Trolox) |

The above table illustrates that modifications to the R group can enhance both the potency against ALR2 and the capacity to scavenge free radicals .

Vergleich Mit ähnlichen Verbindungen

N-cyclopentyl-2-(5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide (Target)

B10, B11, B12 ()

- Core: Spiro[indene-1,5'-oxazolidin]-3'-yl with pyrazole or pyridinone moieties.

- Substituents: 4-Fluorobenzyl, methylamino-oxoethyl, dihydroindenyl/cyclopenta[b]pyridin-5-yl.

- Key Differences : These compounds feature spirocyclic systems absent in the target compound, which may enhance conformational rigidity and target selectivity .

2-(6-Chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide ()

- Core: 4-Oxoquinazolinone.

- Substituents : Chloro, methyl, N-phenylacetamide.

- Key Differences: The quinazolinone core, compared to pyridinone, may alter binding affinity for enzymes like InhA. Chloro and methyl groups enhance lipophilicity but reduce solubility compared to the target’s hydroxymethyl .

Analogues with Fluorinated Benzyl Groups

Compound 23 ()

- Structure : N-(1-cyclopropyl-2,2,2-trifluoroethyl)-N-(4-fluorobenzyl)-2-(spiro-oxazolidinedione)acetamide.

N-[(4-fluorophenyl)methyl]-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide ()

- Core : Pyrimidoindole.

- Substituents : 4-Fluorobenzyl, sulfanyl linkage, 3-methoxyphenyl.

- Key Differences: The sulfanyl group (vs. oxygen in the target) may alter electronic properties and binding kinetics.

Key Observations

Core Heterocycle Impact: Pyridinone/quinazolinone cores favor interactions with oxidoreductases (e.g., InhA), while spirocyclic systems (B10–B12, Compound 23) enhance selectivity for kinase targets .

Substituent Effects :

- 4-Fluorobenzyl : Ubiquitous in kinase inhibitors; enhances target binding via hydrophobic and halogen-bonding interactions .

- Hydroxymethyl vs. Chloro/Methyl : The former improves solubility, while the latter increases lipophilicity and membrane permeability .

Linkage Variations : Oxygen ethers (target) vs. sulfanyl groups () modulate electronic properties and metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.